胆固醇硫酸钾盐

描述

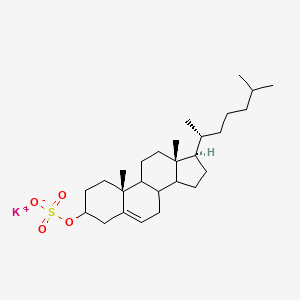

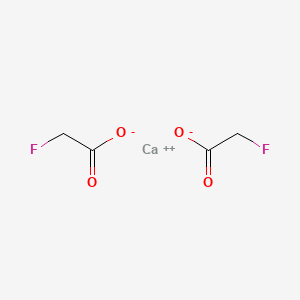

Cholesteryl sulfate potassium salt is a compound with the chemical formula C27H45KO4S . It is the product of the reaction of cholesterol with sulfuric acid . Its nature is white crystal or crystalline powder, soluble in some organic solvents, such as ethanol and dimethyl sulfoxide .

Synthesis Analysis

The synthesis of Cholesteryl sulfate potassium salt can be achieved by reacting cholesterol with potassium sulfate . The reaction is usually carried out in ethanol solution, under the action of acid catalyst, cholesterol and sulfuric acid esterification reaction to produce Cholesteryl sulfate potassium salt .Molecular Structure Analysis

The empirical formula of Cholesteryl sulfate potassium salt is C27H45KO4S . The molecular weight is 504.81 .Chemical Reactions Analysis

Salts are formed when the hydrogen atom in an acid is replaced by a metal . For example, if we replace the H in HCl with a potassium atom, then the salt potassium chloride is formed, KCl .Physical And Chemical Properties Analysis

Cholesteryl sulfate potassium salt is a white crystal or crystalline powder . It is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide .科学研究应用

皮肤屏障功能和细胞凝聚力

胆固醇硫酸钾盐在维持皮肤屏障功能和细胞凝聚力方面发挥着至关重要的作用。研究表明,角质层脱屑物质中的胆固醇硫酸盐显着减少,支持了其在角质层内细胞间凝聚力中发挥作用的假设。其水解可能是细胞从表面脱落所必需的,表明其在脱屑过程和维持皮肤完整性中起着至关重要的作用 (Long 等人,2004)。

在脂质体的增溶作用中的作用

通过十二烷基硫酸钠 (SDS) 对角质层 (SC) 脂质进行建模的脂质体的增溶作用受胆固醇硫酸盐水平的影响。随着胆固醇硫酸盐比例的增加,SDS 饱和和增溶 SC 脂质体的能力降低,表明其对皮肤屏障功能和 SC 细胞间凝聚力的显着影响。这种影响与皮肤屏障功能的异常直接相关,并突出了胆固醇硫酸盐在皮肤结构完整性中的重要性 (Cocera 等人,2000)。

液晶离子聚合物和聚合物科学

胆固醇硫酸钾盐衍生物用于液晶离子聚合物的合成,有助于理解相行为和离子单元对相变温度的影响。这项研究展示了胆固醇硫酸盐在改变材料的相行为和性质方面的多功能性,使其成为聚合物科学和材料工程领域的有价值组成部分 (Zang 等人,2004)。

在生物系统中的稳定作用

胆固醇硫酸盐在各种生物系统中发挥稳定作用,包括保护红细胞免受渗透性溶解和调节精子获能。它是细胞膜中的关键调节分子,影响参与血液凝固、纤维蛋白溶解和表皮细胞粘附的血清蛋白酶活性。其在信号转导、角质形成细胞分化和屏障发育中的作用突出了其对生理过程的广泛影响 (Strott & Higashi,2003)。

纳米医学和药物递送

胆固醇修饰成胆固醇硫酸盐并将其掺入合成纳米材料和组装体(如脂质体和聚合胶束)中,证明了其在设计用于药物包封和细胞内递送的纳米药物方面的潜力。该应用利用胆固醇在生物膜中的天然作用来增强药物递送系统的功效 (Ercole 等人,2015)。

作用机制

Target of Action

Cholesteryl sulfate potassium salt, also known as cholesterol sulfate (CS), primarily targets the Nuclear receptor ROR-alpha in humans . This receptor plays a crucial role in regulating gene expression and affecting cellular processes.

Mode of Action

CS is synthesized by sulfotransferase (SULT) 2B1b , an enzyme that catalyzes the transfer of a sulfonate group from PAPS (3’-phosphoadenosine-5’-phosphosulfate) to cholesterol . The interaction of CS with its targets leads to various physiological changes, such as the regulation of gene expression and modulation of cellular processes .

Biochemical Pathways

CS participates in several biochemical pathways. It is involved in the formation of cornified envelopes and the expression of keratinocyte differentiation markers in the epidermis . In the immune system, CS inhibits T cell signaling during thymocyte development . The CS/cholesterol ratio directly affects thymic selection for T cells, thereby participating in the shaping of the T cell receptor repertoire .

Pharmacokinetics

It is known that cs is widely distributed in the human body, including the skin, adrenal gland, liver, lung, brain, and endometrium . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CS.

Result of Action

CS regulates brain metabolism and exerts neuroprotective effects by reducing oxidative stress, maintaining mitochondrial membrane stability, and increasing energy reserves . It also contributes to the development of many diseases by regulating the activity of functional proteins . For instance, CS is involved in the development of Alzheimer’s disease by promoting the aggregation of amyloid β-protein (Aβ) . It also has abnormal expression in a variety of cancers, and can interact with matrix metalloproteinase-7 (MMP-7) to induce the aggregation and metastasis of cancer cells .

安全和危害

未来方向

While there is not much information available on the future directions of Cholesteryl sulfate potassium salt, it is known that it has some important applications. It is used as a research compound in the pharmaceutical and medical fields for the study of biological processes related to cholesterol metabolism and cardiovascular diseases . It is also used as a surfactant and has the function of improving the properties and structure of certain polymeric materials .

属性

IUPAC Name |

potassium;[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S.K/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21?,22?,23-,24?,25?,26+,27-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXURYUGUMKTQBU-ARGVXMBRSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45KO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl sulfate potassium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)

![3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3371258.png)

![2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate](/img/structure/B3371265.png)

![2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine](/img/structure/B3371280.png)